3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one
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Overview
Description
3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, phenyl groups, and a propanoylphenyl group attached to an isoindolone core.
Preparation Methods
The synthesis of 3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the propanoylphenyl moiety can be reduced to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. .
Scientific Research Applications
3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, 3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 3-Hydroxy-3-phenyl-2-(4-methylphenyl)-2,3-dihydro-1h-isoindol-1-one
- 3-Hydroxy-3-phenyl-2-(4-ethylphenyl)-2,3-dihydro-1h-isoindol-1-one These compounds share the isoindolone core but differ in the substituents attached to the phenyl groups, leading to variations in their chemical and biological properties .
Biological Activity
3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1H-isoindol-1-one, with the CAS number 3532-44-3, is a compound of significant interest due to its potential biological activities. This compound belongs to the isoindole class of molecules, which are known for various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C23H19NO3, with a molecular weight of approximately 357.40 g/mol. The compound has a density of 1.286 g/cm³ and a boiling point of 598.4°C at 760 mmHg .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group transformations. The synthetic pathways often utilize starting materials such as phenolic compounds and acylating agents to achieve the desired isoindole structure .
Anticancer Properties
Research has indicated that isoindole derivatives exhibit notable anticancer activities. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Antioxidants are critical in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, thus providing protective effects against cellular damage .
Neuroprotective Effects
There is emerging evidence that isoindole derivatives may possess neuroprotective effects. These compounds may modulate neurotransmitter systems and reduce neuroinflammation, thereby offering potential therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a related isoindole compound inhibited the proliferation of breast cancer cells by inducing apoptosis via mitochondrial pathways. The study highlighted the role of specific signaling pathways in mediating these effects .
- Neuroprotection : In another case study focusing on neurodegenerative diseases, researchers found that derivatives of isoindoles improved cognitive function in animal models by reducing markers of oxidative stress and inflammation in the brain .
Data Table: Biological Activities
Properties
CAS No. |
3532-44-3 |
---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-2-(4-propanoylphenyl)isoindol-1-one |
InChI |
InChI=1S/C23H19NO3/c1-2-21(25)16-12-14-18(15-13-16)24-22(26)19-10-6-7-11-20(19)23(24,27)17-8-4-3-5-9-17/h3-15,27H,2H2,1H3 |
InChI Key |
CXAIJAVXSYVZGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Origin of Product |
United States |
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